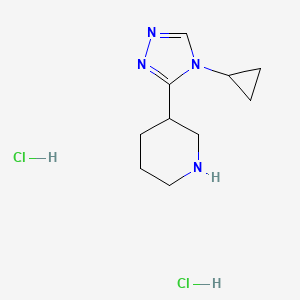

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

CAS No. |

1305712-63-3 |

|---|---|

Molecular Formula |

C10H17ClN4 |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9;/h7-9,11H,1-6H2;1H |

InChI Key |

DYMGBJRZVIKTSP-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=NN=CN2C3CC3.Cl.Cl |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2C3CC3.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of cyclopropylamine with formic acid to form cyclopropylformamide. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization with acetic acid to yield the triazole ring. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features. Similar compounds include other triazole derivatives and piperidine derivatives, which may have different substituents or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)

- CAS Registry Number : 1305712-63-3

- Molecular Formula : C₁₀H₁₆N₄·2ClH

- Molecular Weight : 265.18 g/mol

Structural Features :

The compound consists of a piperidine ring substituted at the 3-position with a 4-cyclopropyl-4H-1,2,4-triazole moiety. The dihydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates .

Physicochemical Properties :

- Melting Point : 28–33°C (based on structurally similar analogs in ) .

- Hydrogen Bonding: 4 hydrogen bond donors and 3 acceptors, contributing to moderate polarity .

Structural Analogs with Piperidine-Triazole Cores

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: The cyclopropyl group in the target compound introduces steric and electronic effects distinct from methyl (1423034-93-8) or propyl (1332529-73-3) substituents. Cyclopropane’s ring strain may enhance metabolic stability compared to linear alkyl groups . Aromatic substituents (e.g., dimethoxybenzyloxyimino in 13c) significantly increase melting points (>180°C) due to enhanced intermolecular π-π stacking, unlike the aliphatic cyclopropyl group .

Molecular Weight Trends :

- The target compound (265.18 g/mol) is heavier than simpler analogs like 4-(4H-triazol-3-yl)piperidine dihydrochloride (225.12 g/mol) due to the cyclopropyl group .

Table 2: Pharmacologically Active Analogs

Key Observations :

- Triazolyl Pyridine Derivatives () exhibit higher molecular weights (>400 g/mol) due to extended aliphatic chains (e.g., oct-1-yn-1-yl) and thioether linkages. These features enhance lipophilicity, critical for membrane penetration in antitubercular agents .

- Vapitadine Dihydrochloride () shares a piperidine core but incorporates a spiro-imidazo-benzazepine system, demonstrating how structural complexity correlates with therapeutic specialization (e.g., dermatological vs. antimicrobial) .

Biological Activity

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, with the CAS number 1305712-63-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H17ClN4

- Molecular Weight: 228.72 g/mol

- IUPAC Name: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

- Purity: ≥ 95%

The compound exhibits several biological activities primarily attributed to its triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Antimicrobial Activity : Triazole derivatives have shown significant antifungal and antibacterial properties. The presence of the cyclopropyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

- Neuroprotective Properties : Some triazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially through the inhibition of inflammatory pathways.

Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibited notable activity against several strains of bacteria and fungi:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi (Candida spp.) | 16 µg/mL |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 20 |

| HeLa (Cervical) | 10 |

The observed cytotoxic effects were attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Studies

Research on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures subjected to neurotoxic agents. This suggests potential applications in neurodegenerative disease models .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic fungal infections demonstrated that treatment with a triazole derivative led to significant improvement in symptoms and reduction in fungal load .

- Antitumor Efficacy in Animal Models : Animal studies revealed that administration of this compound resulted in a significant decrease in tumor size without notable toxicity, indicating a favorable therapeutic window .

Q & A

Q. What are the recommended synthetic pathways for 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride?

The compound can be synthesized via nucleophilic substitution reactions involving cyclopropyl-substituted triazole-thione intermediates. A validated approach includes:

- Step 1 : Reacting 4-cyclopropyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with alkyl/aryl halides (e.g., 1-chloro-4-(chloromethyl)benzene) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

- Step 2 : Purification via column chromatography and subsequent salt formation with HCl to yield the dihydrochloride form.

Typical yields range from 43% to 71%, depending on substituent reactivity and solvent systems .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- 1H/13C NMR : To confirm the presence of cyclopropyl (δ ~1.0–1.5 ppm), piperidine (δ ~2.5–3.5 ppm), and triazole protons (δ ~8.0–9.0 ppm).

- HRMS (ESI) : Validates molecular weight (e.g., observed m/z 436.1601 for analogs).

- HPLC : Ensures purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the stability and storage requirements for this compound?

Q. What safety precautions are necessary during handling?

- PPE : Use gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- First Aid : For skin/eye contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

Advanced Research Questions

Q. How can tautomerism in the triazole ring impact pharmacological activity?

The 1,2,4-triazole moiety exhibits annular tautomerism, which alters electron distribution and binding affinity. Use NMR spectroscopy (e.g., 1H-15N HMBC) and X-ray crystallography to resolve tautomeric forms. For example, the 1H-tautomer may dominate in polar solvents, influencing receptor interactions .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Salt form variability : Dihydrochloride vs. free base (e.g., solubility differences).

- Assay conditions : Adjust pH (5.0–7.4) to mimic physiological environments.

- Structural analogs : Compare with derivatives like 3-(5-(oct-1-yn-1-yl)pyridin-3-yl)-4-cyclopropyl-4H-1,2,4-triazole to isolate substituent effects .

Q. How can synthetic yields be optimized for low-reactivity substrates?

For less nucleophilic amines (e.g., aromatic derivatives):

Q. What advanced analytical techniques validate purity and salt stoichiometry?

Q. How does the cyclopropyl group influence pharmacokinetic properties?

- Metabolic Stability : Cyclopropyl reduces oxidative metabolism by CYP450 enzymes.

- Lipophilicity : LogP increases by ~0.5 units compared to non-cyclopropyl analogs, enhancing blood-brain barrier permeability. Validate via in vitro microsomal assays and PAMPA permeability models .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with homology models of Mycobacterium tuberculosis targets (e.g., enoyl-ACP reductase).

- MD Simulations : Analyze stability of triazole-piperidine interactions over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.